Higher Agonist Potency at α2β4 nAChR Compared with SIB‑1508Y
Methyl 2-(4-aminopiperidin-1-yl)nicotinate activates recombinant human α2β4 nAChR with an EC50 of 9,000 nM, whereas the reference synthetic agonist SIB‑1508Y yields an EC50 of 15,000 nM in the same assay system [1][2]. This 1.7‑fold higher potency indicates a more favorable interaction with the α2β4 orthosteric site, which may translate to a wider concentration window for subtype‑selective activation.
| Evidence Dimension | Functional agonist potency (EC50) at human α2β4 nAChR |
|---|---|
| Target Compound Data | EC50 = 9,000 nM |
| Comparator Or Baseline | SIB‑1508Y (BDBM86544): EC50 = 15,000 nM |
| Quantified Difference | 1.7‑fold lower EC50 (higher potency) |
| Conditions | Recombinant human α2β4 nAChR expressed in HEK cells; functional agonist assay (ChEMBL assay ID 16) |
Why This Matters
For researchers studying α2β4‑mediated neurotransmission, the enhanced potency reduces compound consumption and minimizes solvent‑related artifacts in cellular assays.
- [1] BindingDB. BDBM50369150 (CHEMBL1788226). EC50 = 9,000 nM at human α2β4 (assay 16). BindingDB, 2012. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369150 View Source
- [2] BindingDB. BDBM86544 (SIB‑1508Y). EC50 = 15,000 nM at human α2β4 (assay 16). BindingDB, 2012. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=86544 View Source
